molecular formula C7H3ClN2O4S B1378122 2-Cyano-3-nitrobenzene-1-sulfonyl chloride CAS No. 1394040-86-8

2-Cyano-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1378122
CAS No.: 1394040-86-8
M. Wt: 246.63 g/mol
InChI Key: ZAZCMIQGQYTGSR-UHFFFAOYSA-N
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Description

2-Cyano-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClN2O4S. It is a derivative of benzene, featuring cyano, nitro, and sulfonyl chloride functional groups. This compound is primarily used in research and development, particularly in the synthesis of various chemical derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-cyanobenzenesulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: 2-Cyanobenzenesulfonyl chloride is treated with a mixture of concentrated nitric acid and sulfuric acid at a temperature range of 0-5°C. This results in the formation of this compound.

    Purification: The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which make the aromatic ring more reactive towards electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride) as catalysts.

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under basic conditions (e.g., triethylamine, pyridine) to facilitate the substitution reaction.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2-Cyano-3-nitrobenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into aromatic compounds.

    Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The nitro and cyano groups further enhance the compound’s reactivity by withdrawing electrons from the aromatic ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the cyano group.

    3-Nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in a different position.

    4-Nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in the para position.

Uniqueness

2-Cyano-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both cyano and nitro groups, which significantly enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry.

Properties

IUPAC Name

2-cyano-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-3-1-2-6(10(11)12)5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZCMIQGQYTGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268604
Record name Benzenesulfonyl chloride, 2-cyano-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-86-8
Record name Benzenesulfonyl chloride, 2-cyano-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 2-cyano-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-3-nitrobenzene-1-sulfonyl chloride
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